(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
Description
This compound features a pteridin-4-yl core substituted with a 4-methoxyphenyl group at position 4 and a 2-[(oxolan-2-ylmethyl)amino] moiety at position 2. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, enhancing lipophilicity and membrane permeability, while the oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent may improve solubility compared to purely aromatic systems .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-25-13-6-4-12(5-7-13)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-26-14/h4-9,14H,2-3,10-11H2,1H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBSEMAMTIBPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route may include:
Formation of the Pteridine Core: This can be achieved through the condensation of appropriate diamines with formic acid or its derivatives.
Substitution Reactions: Introduction of the methoxyphenyl group and the oxolan-2-ylmethylamino group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Analysis
- 4-Methoxyphenyl Group : Present in the target compound, Despropionyl 4-Methoxyfentanyl , and bis(4-methoxyphenyl)amine . This group modulates electron density and enhances lipophilicity, critical for receptor binding.
- Oxolan-2-ylmethyl Amino Group: Found in the target compound and 2-(4-Methylphenyl)ethylamine . The oxolan ring introduces stereochemical complexity and improves aqueous solubility compared to alkyl chains.
Physicochemical Properties
Biological Activity
The compound (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure combines a pteridine moiety with an oxolane ring and a phenylamine group, which may contribute to its biological activities.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This molecular composition suggests potential interactions with biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate enzyme activity, potentially influencing metabolic pathways relevant to disease processes. However, detailed mechanistic studies are required to fully elucidate these interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of pteridine compounds, similar in structure to this compound, demonstrate significant antiproliferative effects against multiple human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer properties .
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
- Antiproliferative Studies : A series of pteridine derivatives were tested for their anticancer activities against various tumor cell lines. Compounds with similar pteridine structures exhibited high antiproliferative activity, with some showing specificity towards certain cancer types .
| Compound | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|
| 1a | 0.5 | HT-29 |
| 1b | 1.0 | HCT116 |
| 1c | 0.15 | EA.hy926 |
- Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can effectively inhibit enzymes critical for tumor metabolism, suggesting a mechanism for their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
